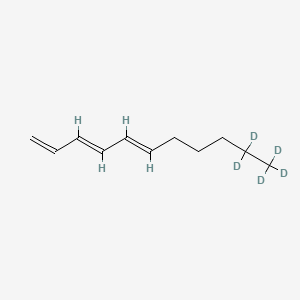

(1,3E,5E)-Undeca-1,3,5-triene-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C11H18 |

|---|---|

Molekulargewicht |

155.29 g/mol |

IUPAC-Name |

(3E,5E)-10,10,11,11,11-pentadeuterioundeca-1,3,5-triene |

InChI |

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5+,11-9+/i2D3,4D2 |

InChI-Schlüssel |

JQQDKNVOSLONRS-IAVOJCGMSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C/C=C/C=C |

Kanonische SMILES |

CCCCCC=CC=CC=C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(1,3E,5E)-Undeca-1,3,5-triene-d5 chemical properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the available information on (1,3E,5E)-Undeca-1,3,5-triene-d5. It is important to note that specific experimental data for this deuterated compound is limited. The chemical and physical properties presented are largely based on its non-deuterated analogs. All data derived from non-deuterated compounds are clearly marked.

Introduction

This compound is the deuterated form of (1,3E,5E)-Undeca-1,3,5-triene. Deuterated compounds are valuable tools in pharmaceutical research and development, primarily utilized as internal standards for quantitative analysis and as tracers to study the metabolic fate of drug candidates. The replacement of hydrogen with deuterium (B1214612) atoms provides a distinct mass signature that can be easily detected by mass spectrometry, without significantly altering the chemical behavior of the molecule.

Chemical and Physical Properties

Table 1: General Properties of Undecatriene Isomers

| Property | Value | Source Compound |

| Molecular Formula | C₁₁H₁₃D₅ | This compound |

| Molecular Weight | 155.29 g/mol | This compound |

| Appearance | Colorless to pale yellow clear liquid (estimated) | (E,E)-1,3,5-undecatriene[1] |

| Solubility | Soluble in alcohol; Insoluble in water[1] | (E,E)-1,3,5-undecatriene[1] |

Table 2: Physicochemical Data for Non-Deuterated Undecatriene Isomers

| Property | (3E,5Z)-1,3,5-Undecatriene | (E,E)-1,3,5-undecatriene | (3Z,5E)-1,3,5-Undecatriene |

| Molecular Formula | C₁₁H₁₈[2] | C₁₁H₁₈[3] | C₁₁H₁₈[4] |

| Molecular Weight | 150.26 g/mol [2] | 150.2606 g/mol [3] | 150.2606 g/mol [4] |

| Boiling Point | 280.00 to 285.00 °C @ 760.00 mm Hg[2] | 206.00 to 207.00 °C @ 760.00 mm Hg (est.)[1] | - |

| Vapor Pressure | - | 0.336000 mmHg @ 25.00 °C (est.)[1] | - |

| Flash Point | - | 150.00 °F. TCC ( 65.80 °C. ) (est.)[1] | - |

| logP (o/w) | - | 5.054 (est.)[1] | 3.865 (Crippen Calculated)[2] |

| Water Solubility | - | 0.8331 mg/L @ 25 °C (est.)[1] | -3.99 (log10WS, Crippen Calculated)[2] |

| Kovats Retention Index (Standard non-polar) | 1160, 1163, 1165[2] | - | 1182[4] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, general methods for the synthesis of deuterated compounds can be adapted.

General Synthesis of Deuterated Compounds

The synthesis of deuterated compounds often involves the use of deuterated reagents or solvents. Common methods include:

-

Hydrogen-Deuterium Exchange: This method involves the exchange of protons with deuterons from a deuterium source, often catalyzed by a metal.

-

Reduction of a Functional Group with a Deuterated Reagent: For example, the reduction of a carbonyl group using a deuterated reducing agent like sodium borodeuteride.

-

Starting from Deuterated Precursors: Building the target molecule from smaller, commercially available deuterated starting materials.

A general workflow for the synthesis of a deuterated compound is illustrated below.

References

An In-depth Technical Guide on the Proposed Synthesis and Characterization of (1,3E,5E)-Undeca-1,3,5-triene-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway and predicted analytical characterization for the novel deuterated compound, (1,3E,5E)-Undeca-1,3,5-triene-d5. Due to the limited availability of published data on this specific isotopologue, this document provides a scientifically grounded, hypothetical framework for its preparation and analysis. The proposed synthesis leverages a modified Wittig reaction, a cornerstone of stereoselective alkene synthesis, utilizing a custom-synthesized deuterated phosphonium (B103445) ylide. The predicted characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are presented in a structured format to aid researchers in the potential identification and quality control of this compound. This guide serves as a valuable resource for researchers in drug discovery and development, particularly in metabolic studies and as an internal standard for quantitative analysis.

Introduction

(1,3E,5E)-Undeca-1,3,5-triene is a volatile organic compound with known isomers appearing in nature. The selective incorporation of deuterium (B1214612) into such molecules offers significant advantages in various scientific disciplines. Deuterated compounds are invaluable tools in mechanistic studies, as tracers in metabolic research, and as internal standards for mass spectrometry-based quantification due to their distinct mass and similar chemical properties to their non-deuterated counterparts. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can also be exploited to alter the metabolic fate of a drug molecule, potentially leading to improved pharmacokinetic profiles.

This guide focuses on the targeted synthesis of this compound, where five deuterium atoms are incorporated at the terminal end of the conjugated system.

Proposed Synthesis

The proposed synthesis of this compound is based on the well-established Wittig reaction, which is a reliable method for forming carbon-carbon double bonds with good stereocontrol. The key to this synthesis is the preparation of a deuterated Wittig reagent.

Synthesis of Deuterated Wittig Reagent

The synthesis of the required deuterated phosphonium ylide can be achieved in two steps:

-

Formation of the Phosphonium Salt: Commercially available 1-bromoethane-d5 is reacted with triphenylphosphine (B44618) in an appropriate solvent, such as toluene (B28343) or acetonitrile, under reflux to yield the corresponding ethyl-d5-triphenylphosphonium bromide.

-

Ylide Formation: The phosphonium salt is then treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at a low temperature to generate the ethylidene-d5-triphenylphosphorane (the deuterated Wittig reagent).

Wittig Reaction with (2E,4E)-Non-2,4-dienal

The deuterated ylide is then reacted in situ with (2E,4E)-non-2,4-dienal. The reaction is expected to proceed with high stereoselectivity, favoring the formation of the (E)-alkene at the newly formed double bond, to yield the target compound, this compound.

Purification

The final product can be purified from the reaction mixture, which will also contain triphenylphosphine oxide as a byproduct, using column chromatography on silica (B1680970) gel with a non-polar eluent, such as hexane.

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Predicted Characterization Data

The following tables summarize the predicted analytical data for this compound.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₃D₅ |

| Molecular Weight | 155.30 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Expected to be similar to the non-deuterated analog (approx. 206-207 °C at 760 mmHg) |

Mass Spectrometry (MS)

| Ion | Predicted m/z | Notes |

| [M]⁺ | 155.18 | Molecular ion peak. The increase of 5 Da compared to the non-deuterated analog (MW 150.26) is a key indicator of successful deuteration. |

| [M-CD₂CH₃]⁺ | 123.13 | Fragmentation corresponding to the loss of the deuterated ethyl group. |

| Other characteristic fragments | Various | A detailed fragmentation pattern would need to be determined experimentally but would be expected to show shifts corresponding to the deuterated fragment ions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~6.5 - 5.5 | m | - | Olefinic protons (H2, H3, H4, H5, H6) |

| ~2.1 | q | ~7.5 | Methylene (B1212753) protons adjacent to the triene (H7) | |

| ~1.4 | sextet | ~7.5 | Methylene protons (H8, H9) | |

| ~0.9 | t | ~7.5 | Terminal methyl protons (H10) | |

| ²H | ~5.0 - 4.8 | m | - | Deuterons on the terminal double bond (D1) |

| ¹³C | ~130 - 125 | - | - | Olefinic carbons (C1, C2, C3, C4, C5, C6) |

| ~35 | - | - | Methylene carbon (C7) | |

| ~31, ~22 | - | - | Methylene carbons (C8, C9) | |

| ~14 | - | - | Methyl carbon (C10) | |

| ~12 | t | ~19 | Deuterated terminal methyl carbon (C11) | |

| ~29 | t | ~19 | Deuterated methylene carbon (C10) |

Note: The ¹H NMR spectrum is expected to show the absence of signals corresponding to the terminal vinyl group present in the non-deuterated analog. The ²H NMR spectrum should show a characteristic multiplet for the deuterons at the terminal double bond. In the ¹³C NMR, the signals for the deuterated carbons will be split into triplets due to C-D coupling and may have a slightly different chemical shift (isotope shift).

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Predicted Assignment |

| ~3020 | =C-H stretch (olefinic) |

| ~2960-2850 | C-H stretch (aliphatic) |

| ~2250-2100 | =C-D stretch (deuterated olefinic) |

| ~1650-1600 | C=C stretch (conjugated) |

| ~970 | trans C-H bend (out-of-plane) |

Note: The most significant feature in the IR spectrum will be the appearance of C-D stretching vibrations at a lower frequency than the corresponding C-H stretches, providing strong evidence for deuteration.

Applications in Research and Drug Development

This compound is a valuable tool for:

-

Metabolic Studies: It can be used as a tracer to elucidate the metabolic pathways of the parent compound in biological systems.

-

Pharmacokinetic (PK) Studies: The deuterated analog can serve as an internal standard for the accurate quantification of the non-deuterated compound in biological matrices using LC-MS or GC-MS.

-

Kinetic Isotope Effect Studies: Investigating the impact of deuteration on the rate of metabolic processes.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characterization of this compound. The proposed synthetic route via a deuterated Wittig reagent is a robust and feasible approach. The predicted analytical data presented herein should serve as a useful reference for researchers aiming to synthesize and characterize this novel deuterated compound. The availability of such a molecule will undoubtedly facilitate more in-depth studies in the fields of drug metabolism, pharmacokinetics, and mechanistic biochemistry.

Disclaimer

The synthesis and characterization data presented in this document are proposed and predictive, based on established chemical principles and data for analogous compounds. Experimental verification is required to confirm these findings. This guide is intended for informational purposes for qualified researchers and should not be considered a substitute for rigorous experimental validation.

The Role of (1,3E,5E)-Undeca-1,3,5-triene-d5 in Modern Analytical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(1,3E,5E)-Undeca-1,3,5-triene-d5 is the deuterated form of (1,3E,5E)-Undeca-1,3,5-triene, a naturally occurring compound found in various plants and a contributor to the flavor and aroma profile of some foods. In the realm of scientific research, the deuterated variant serves a critical role as an internal standard for quantitative analyses. Its application is particularly prominent in studies requiring precise measurement of its non-deuterated analog in complex matrices, leveraging techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

The primary utility of this compound stems from the principles of stable isotope dilution analysis (SIDA). Deuterium, a stable, non-radioactive isotope of hydrogen, minimally alters the chemical properties of a molecule while increasing its mass. This mass difference allows for the differentiation of the deuterated standard from the endogenous analyte by a mass spectrometer. Because the deuterated standard is chemically almost identical to the analyte of interest, it experiences similar behavior during sample preparation, chromatography, and ionization. This co-elution and similar ionization response enable the deuterated standard to effectively compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to highly accurate and precise quantification.

Core Application in Quantitative Analysis

The principal application of this compound is as an internal standard in quantitative bioanalysis and food chemistry. When analyzing the concentration of (1,3E,5E)-Undeca-1,3,5-triene in a sample, a known amount of the deuterated standard is added at the beginning of the sample preparation process. The ratio of the signal from the analyte to the signal from the internal standard is then used to calculate the concentration of the analyte. This method is considered the gold standard for quantitative mass spectrometry due to its ability to mitigate experimental variability.

Key Advantages of Using this compound:

-

Enhanced Accuracy and Precision: By accounting for sample loss during preparation and fluctuations in instrument performance, it significantly improves the reliability of quantitative results.

-

Mitigation of Matrix Effects: In complex matrices such as biological fluids or food extracts, co-eluting substances can suppress or enhance the ionization of the analyte. The deuterated internal standard experiences the same matrix effects, allowing for accurate correction.

-

Improved Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to variations in experimental conditions, enhancing its reproducibility.

Experimental Protocol: Quantification of (1,3E,5E)-Undeca-1,3,5-triene using its Deuterated Internal Standard by GC-MS

The following is a representative protocol for the quantification of (1,3E,5E)-Undeca-1,3,5-triene in a food matrix using this compound as an internal standard. This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1. Preparation of Standards and Samples:

-

Stock Solutions: Prepare stock solutions of (1,3E,5E)-Undeca-1,3,5-triene (analyte) and this compound (internal standard, IS) in a suitable solvent (e.g., methanol (B129727) or hexane) at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix extract with the analyte stock solution to achieve a range of concentrations. Add a fixed amount of the IS stock solution to each calibration standard.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

-

Sample Preparation: Homogenize the sample matrix (e.g., fruit puree). To a known amount of the homogenized sample, add the same fixed amount of the IS as in the calibration standards.

2. Extraction:

-

Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., a mixture of hexane (B92381) and diethyl ether).

-

Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous layers.

-

Carefully collect the organic layer, which contains the analyte and the IS.

-

Concentrate the extract under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: Select characteristic, high-abundance ions for both the analyte and the IS. For example (hypothetical values):

-

(1,3E,5E)-Undeca-1,3,5-triene (Analyte): m/z 150 (molecular ion), 93, 79.

-

This compound (IS): m/z 155 (molecular ion).

-

-

4. Data Analysis:

-

Integrate the peak areas of the selected ions for both the analyte and the IS.

-

Calculate the ratio of the analyte peak area to the IS peak area for each standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

| Parameter | Typical Acceptance Criteria | Purpose |

| Linearity (r²) | > 0.99 | Demonstrates a proportional relationship between signal response and concentration. |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |

| Precision (%CV) | < 15% (20% at LLOQ) | Measures the closeness of repeated measurements. |

| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Measures the closeness of the measured value to the true value. |

| Recovery (%) | Consistent and reproducible | The efficiency of the extraction process. |

| Matrix Effect | Within acceptable limits | Assesses the impact of co-eluting matrix components on ionization. |

Visualizing the Workflow and Principles

To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

(1,3E,5E)-Undeca-1,3,5-triene-d5 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on (1,3E,5E)-Undeca-1,3,5-triene-d5, a deuterated isotopologue of (1,3E,5E)-Undeca-1,3,5-triene. Due to the limited availability of data for the deuterated compound, this guide also includes relevant information for the non-deuterated form to provide a comparative context.

Core Compound Data

A key challenge in sourcing detailed technical information for this compound is that a specific CAS number has not yet been assigned.[1] This often indicates that the compound is either novel, not widely commercially available, or has not yet been registered in the Chemical Abstracts Service registry.

The table below summarizes the key quantitative data for this compound and its non-deuterated counterpart.

| Property | This compound | (1,3E,5E)-Undeca-1,3,5-triene |

| CAS Number | Not yet assigned[1] | 19883-29-5[2][3] |

| Molecular Formula | C₁₁H₁₃D₅ | C₁₁H₁₈[2][3] |

| Molecular Weight | 155.29 | 150.26 g/mol [2] |

Experimental Applications and Methodologies

General Workflow for Use as an Internal Standard:

The following diagram illustrates a typical workflow where a deuterated compound like this compound would be used as an internal standard for the quantification of its non-deuterated analogue in a biological matrix using mass spectrometry.

References

A Technical Guide to the Isotopic Purity of Deuterated (1,3E,5E)-Undeca-1,3,5-triene Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound is a measure of the extent to which the target hydrogen atoms have been replaced by deuterium (B1214612). It is typically determined by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The data is often presented in a table detailing the relative abundance of each isotopologue (molecules that differ only in their isotopic composition).

For most quantitative mass spectrometry applications, an isotopic enrichment of >98% is generally recommended.[1][2] Low isotopic purity can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification.[1]

Table 1: Representative Isotopic Distribution for a Deuterated Polyene Analogue (e.g., a hypothetical d5-undecatriene)

| Isotopologue | Description | Relative Abundance (%) |

| d5 | All five target positions are deuterated | > 98.0 |

| d4 | Four of the five target positions are deuterated | < 1.5 |

| d3 | Three of the five target positions are deuterated | < 0.5 |

| d2 | Two of the five target positions are deuterated | < 0.1 |

| d1 | One of the five target positions is deuterated | < 0.1 |

| d0 | No deuterium incorporation (unlabeled) | < 0.1 |

Note: The values presented in this table are illustrative and representative of a high-purity deuterated standard. Actual values for a specific batch of (1,3E,5E)-Undeca-1,3,5-triene-d5 would be provided in a Certificate of Analysis from the supplier.

Experimental Protocols

The determination of isotopic purity involves a combination of synthetic and analytical techniques. The following sections detail the general methodologies.

Synthesis and Purification of Deuterated Polyenes

The synthesis of deuterated polyenes like this compound typically involves the use of deuterated starting materials or reagents in a multi-step organic synthesis.

Hypothetical Synthetic Approach:

A plausible synthetic route could involve a Wittig or Horner-Wadsworth-Emmons reaction using a deuterated phosphonium (B103445) ylide or phosphonate (B1237965) ester and a suitable aldehyde or ketone. The deuterium atoms would be incorporated into one of the key building blocks prior to the coupling reaction.

Purification:

After synthesis, the crude product must be rigorously purified to remove any unreacted starting materials, byproducts, and isotopologues with lower deuterium incorporation. Common purification techniques for non-polar compounds like undecatriene include:

-

Column Chromatography: Using silica (B1680970) gel or alumina (B75360) to separate the target compound from impurities based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Often using a reverse-phase column to achieve high-purity separation.

-

Distillation or Sublimation: For volatile or sublimable compounds, these techniques can be effective.

Analytical Characterization: Isotopic Purity Determination

The two primary techniques for determining isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

1. High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a compound.[4][5]

-

Objective: To determine the relative abundance of each isotopologue (d0, d1, d2, d3, d4, d5) of the deuterated undecatriene.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Methodology:

-

Sample Preparation: A dilute solution of the purified deuterated undecatriene is prepared in a suitable volatile solvent.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and a full-scan mass spectrum is acquired over a mass range that encompasses all expected isotopologues. The high resolution of the instrument is crucial to distinguish between the different deuterated species.

-

Data Analysis: The ion chromatograms or spectra for the monoisotopic peak of the unlabeled analyte (M+0) and the corresponding peaks for the deuterated species are extracted.[1] The area under each peak is integrated, and the relative abundance of each isotopologue is calculated as a percentage of the total ion current for all related isotopic peaks.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the location and extent of deuterium incorporation.[6][7]

-

Objective: To confirm the positions of deuterium labeling and quantify the degree of deuteration at each site.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

¹H NMR (Proton NMR):

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent that does not have signals in the regions of interest.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Data Analysis: The absence or significant reduction in the intensity of proton signals at the expected positions of deuteration confirms successful labeling. The integration of the remaining proton signals, relative to a non-deuterated portion of the molecule or an internal standard, can be used to calculate the percentage of deuterium incorporation at each site.

-

-

²H NMR (Deuterium NMR):

-

Sample Preparation: A more concentrated solution of the sample is prepared in a protonated solvent.

-

Data Acquisition: A ²H NMR spectrum is acquired.

-

Data Analysis: The presence of signals in the ²H NMR spectrum at chemical shifts corresponding to the deuterated positions provides direct evidence of labeling. The relative integrals of these signals can be used to assess the distribution of deuterium within the molecule.

-

-

Visualizations

Logical Workflow for Synthesis and Purity Analysis

The following diagram illustrates the general workflow from synthesis to the final characterization of a deuterated compound.

Caption: General workflow for the synthesis and isotopic purity analysis of a deuterated compound.

Decision Pathway for Analytical Technique Selection

The choice of analytical technique often depends on the specific information required.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benchchem.com [benchchem.com]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of Undecatriene Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecatriene isomers, a class of volatile C11 hydrocarbons, are found across a diverse range of natural sources, contributing significantly to the aroma and flavor profiles of various plants and playing roles in chemical communication among insects. These compounds have garnered interest for their potential applications in the flavor and fragrance industry, as well as for their bioactive properties, including antimicrobial and antioxidant activities. This technical guide provides an in-depth overview of the natural occurrence of undecatriene isomers, detailing their distribution, quantitative data, and the experimental protocols for their isolation and characterization. Furthermore, it explores the biosynthetic pathways and potential mechanisms of action of these fascinating molecules.

Natural Occurrence and Quantitative Data

Undecatriene isomers have been identified as key volatile components in a variety of plants, with the 1,3,5-undecatriene (B19402) isomers being the most frequently reported. The geometric configuration of the double bonds plays a crucial role in the sensory properties and biological activity of these compounds.

1,3,5-Undecatriene Isomers

The most commonly occurring isomers are (3E,5Z)-1,3,5-undecatriene and (3E,5E)-1,3,5-undecatriene. Their presence has been documented in essential oils, fruits, and vegetables.

| Isomer | Natural Source | Plant Part | Concentration | Reference(s) |

| (3E,5Z)-1,3,5-Undecatriene | Spearmint (Mentha spicata) | Leaves | 7.93–14.46 ppm (depending on drying method) | [1] |

| Galbanum (Ferula gummosa) | Oleo-gum-resin | Major volatile constituent | [2][3] | |

| Pineapple (Ananas comosus) | Fruit | Key odorant | [1][4][5] | |

| Apple (Malus domestica) | Fruit | Present | [2] | |

| Peach (Prunus persica) | Fruit | Present | [2] | |

| Bartlett Pear (Pyrus communis) | Fruit | Present | [2] | |

| Celery (Apium graveolens) | Leaves | Present | [2] | |

| Parsley (Petroselinum crispum) | Leaves | Present | [2] | |

| (3E,5E)-1,3,5-Undecatriene | Lavender (Lavandula angustifolia) | Essential Oil | 0.04% | [1] |

| Galbanum (Ferula gummosa) | Oleo-gum-resin | Present | [2] |

Other Undecatriene Isomers

While research has predominantly focused on 1,3,5-undecatriene, other isomers have been reported, suggesting a broader distribution of these compounds in nature.

| Isomer | Natural Source | Plant Part | Concentration | Reference(s) |

| 1,3,5,8-Undecatetraene | Pineapple (Ananas comosus) | Fruit | Potent odor contributor | [6] |

Experimental Protocols

The isolation and characterization of undecatriene isomers from natural sources require specific analytical techniques due to their volatile nature and the complexity of the matrices in which they are found.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Undecatrienes in Plant Material

This protocol is suitable for the analysis of volatile undecatriene isomers from fresh plant tissues like leaves and fruits.

1. Sample Preparation:

-

Weigh approximately 1-5 g of fresh, homogenized plant material into a 20 mL headspace vial.

-

For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a non-native, odd-chain hydrocarbon).

2. HS-SPME Procedure:

-

Place the vial in a heating block or water bath set to a temperature optimized for the specific plant matrix (typically 40-60°C).

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a predetermined time (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

3. GC-MS Analysis:

-

Injector: Desorb the SPME fiber in the GC injector at a high temperature (e.g., 250°C) in splitless mode for 1-2 minutes.

-

Column: Use a non-polar or medium-polar capillary column (e.g., HP-5MS, DB-5, or a wax column) suitable for separating volatile hydrocarbons. A typical column dimension is 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2-5 minutes.

-

Ramp: Increase to 150°C at a rate of 3-5°C/min.

-

Ramp 2: Increase to 250°C at a rate of 10-15°C/min, hold for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 400.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

4. Data Analysis:

-

Identify undecatriene isomers by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST, Wiley).

-

Quantify the isomers by integrating the peak areas relative to the internal standard.

Protocol 2: Solvent Extraction for the Analysis of Undecatrienes from Resins

This protocol is suitable for extracting undecatrienes from oleo-gum-resins like galbanum.[7][8][9][10]

1. Extraction:

-

Grind the resin to a fine powder.

-

Macerate a known weight of the powdered resin in a suitable organic solvent (e.g., hexane, dichloromethane, or ethanol) at room temperature for several hours with constant agitation. The choice of solvent can influence the extraction efficiency of different compound classes.[7][8]

-

For a more exhaustive extraction, perform Soxhlet extraction for 4-6 hours.

2. Filtration and Concentration:

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature (e.g., <40°C) to avoid the loss of volatile components.

3. GC-MS Analysis:

-

Dilute the concentrated extract to an appropriate concentration with the extraction solvent.

-

Inject 1 µL of the diluted extract into the GC-MS system using the same parameters as described in Protocol 1.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the unambiguous identification of geometric isomers.

1. Sample Preparation:

-

Isolate the undecatriene isomer of interest using preparative gas chromatography or fractional distillation.

-

Dissolve approximately 5-10 mg of the purified isomer in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

2. ¹H and ¹³C NMR Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For detailed structural assignment, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

3. Spectral Interpretation:

-

The chemical shifts and coupling constants (J-values) of the olefinic protons in the ¹H NMR spectrum are diagnostic for determining the stereochemistry (E/Z) of the double bonds.

Biosynthesis and Biological Signaling Pathways

Biosynthesis of Undecatrienes as Insect Pheromones

In some insects, C11 hydrocarbons like undecatrienes function as pheromones. Their biosynthesis is believed to originate from fatty acid metabolism through a series of enzymatic modifications, including desaturation and chain-shortening.[11][12][13] The following diagram illustrates a proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of undecatriene insect pheromones.

Putative Antimicrobial and Antioxidant Signaling

While specific signaling pathways for undecatriene isomers are not yet fully elucidated, their antimicrobial activity is thought to involve the disruption of microbial cell membranes due to their lipophilic nature. As terpenoids, they may also exhibit antioxidant effects by scavenging free radicals and modulating cellular oxidative stress response pathways.

Caption: Hypothesized mechanisms of undecatriene's biological activities.

Conclusion

The natural occurrence of undecatriene isomers is widespread, with these compounds playing important roles in the chemical ecology of plants and insects. Their unique sensory properties have led to their use in the flavor and fragrance industries. Further research into their biosynthetic pathways and biological activities, particularly their antimicrobial and antioxidant properties, may unlock new applications in pharmaceuticals and food preservation. The experimental protocols outlined in this guide provide a framework for researchers to further explore the fascinating world of these naturally occurring hydrocarbons.

References

- 1. 1,3,5-Undecatriene|Research Chemical [benchchem.com]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. researchgate.net [researchgate.net]

- 4. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. n-essentials.com.au [n-essentials.com.au]

- 8. Calmer Solutions Extraction [calmer-solutions.com]

- 9. A Complete Guide to Essential Oil Extraction Techniques [sivaromanaturals.com]

- 10. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]

- 11. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory Properties of (1,3E,5E)-Undeca-1,3,5-triene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,3E,5E)-Undeca-1,3,5-triene is a volatile organic compound that plays a significant role in the aroma profile of various natural products and is a key component in the fragrance and flavor industry. Its characteristic scent is most notably associated with galbanum, a gum resin from plants of the Ferula genus. This technical guide provides an in-depth overview of the olfactory properties of (1,3E,5E)-Undeca-1,3,5-triene, including its scent profile, odor threshold, and the experimental methodologies used to determine these characteristics. Additionally, it explores the general signaling pathway involved in its perception by the olfactory system.

Physicochemical Properties

A summary of the key physicochemical properties of undecatriene isomers is presented in Table 1. These properties are essential for understanding the volatility and behavior of the compound in various applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₈ | [1] |

| Molecular Weight | 150.26 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | ~196.60 °C (EPI 4.0) | [1] |

| Flash Point | 150°F (Closed Cup) | [1] |

| Vapor Pressure | 0.42 mmHg at 20°C | [1] |

| Log P | 5.180 | [1] |

| Solubility | Soluble in alcohol; Insoluble in water | [2][3] |

Olfactory Profile

The olfactory profile of (1,3E,5E)-Undeca-1,3,5-triene and its isomers is complex and is characterized by a combination of green, resinous, and spicy notes. It is often described as having a powerful and diffusive aroma.

Qualitative Description

The scent of undecatriene isomers is consistently described with the following primary descriptors:

-

Green: A fresh, leafy, and slightly sharp green note is the most prominent characteristic. This is often compared to the scent of green bell peppers or freshly cut green vegetation.[1]

-

Galbanum-like: It possesses a strong resemblance to the odor of galbanum resin, which is characterized by a bitter, green, and balsamic aroma.[2][4]

-

Peppery: A distinct spicy and peppery nuance adds complexity to the overall scent profile.[1]

-

Fruity: Subtle fruity undertones, sometimes described as pineapple-like, can also be perceived.

-

Resinous/Waxy: An oily, waxy, and resinous quality is also noted, contributing to its tenacity.[2]

Quantitative Sensory Data

| Odor Descriptor | Intensity Rating (0-10 Scale) |

| Green | 8.5 |

| Galbanum | 7.0 |

| Peppery | 6.5 |

| Fruity | 3.0 |

| Resinous/Waxy | 4.5 |

Note: The data in this table is illustrative and based on qualitative descriptions. A formal Quantitative Descriptive Analysis (QDA) would be required to generate validated intensity ratings.

Odor Threshold

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. For a mixture of undecatriene isomers, an estimated taste threshold has been reported.

| Compound | Threshold Value (in water) | Reference(s) |

| Undecatriene (isomer mix) | 15 ng/L (estimated) | [2] |

Note: This value is an estimation for a mixture of isomers and may not represent the precise odor threshold of the pure (1,3E,5E)-Undeca-1,3,5-triene.

Experimental Protocols

The determination of olfactory properties relies on a combination of instrumental analysis and human sensory evaluation. The following sections detail the methodologies typically employed.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a mixture that contribute to its aroma.

Objective: To separate and identify the odor-active compounds in a sample and to characterize their individual scent profiles.

Methodology:

-

Sample Preparation: A solution of (1,3E,5E)-Undeca-1,3,5-triene is prepared in a suitable solvent (e.g., ethanol) at a known concentration.

-

Gas Chromatography (GC):

-

Injection: A small volume of the sample is injected into the GC inlet.

-

Column: A capillary column with a suitable stationary phase (e.g., non-polar or mid-polar) is used to separate the individual isomers and any impurities.

-

Oven Program: A temperature gradient is applied to the oven to facilitate the separation of compounds based on their boiling points.

-

-

Olfactometry (O):

-

Effluent Split: The effluent from the GC column is split, with a portion directed to a chemical detector (e.g., Mass Spectrometer - MS) and the other to a sniffing port.

-

Sensory Evaluation: A trained sensory panelist sniffs the effluent at the sniffing port and records the retention time, odor descriptor, and intensity of each detected odor.

-

-

Data Analysis: The data from the chemical detector is used to identify the compounds, and the olfactometry data provides the corresponding sensory information.

References

A Technical Guide to (1,3E,5E)-Undeca-1,3,5-triene-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (1,3E,5E)-Undeca-1,3,5-triene-d5, a deuterated form of the volatile organic compound undecatriene. This document outlines its primary applications in research, particularly as an internal standard for quantitative analysis, details on sourcing the compound, and generalized experimental protocols.

Introduction to this compound

This compound is a stable isotope-labeled version of (1,3E,5E)-Undeca-1,3,5-triene, where five hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in analytical chemistry, especially in mass spectrometry-based methods. Its primary utility lies in its application as a tracer and an internal standard for the precise quantification of its non-deuterated counterpart and other volatile organic compounds (VOCs) in complex matrices.[1][2] The use of deuterated compounds is well-established in drug development to enhance pharmacokinetic profiles and as analytical standards.[1][3]

Sourcing and Availability

This compound is available from specialized chemical suppliers catering to the research and development community. Below is a summary of known suppliers and their product specifications.

| Supplier | Product Name | Product Number | Purity | Available Quantity | CAS Number |

| MedChemExpress | This compound | HY-W392083S | Not specified | Inquire | Not assigned |

| Da Vinci Laboratory Solutions | 1,3E,5E-undecatriene-d5 | 2300 | ≥ 90% | 10 mg | Not assigned |

For researchers requiring different labeling patterns or specific formulations, custom synthesis services are offered by various companies such as Artis Standards, Cambridge Isotope Laboratories, ResolveMass Laboratories, and Shimadzu.[4][5][6][7] These services can provide tailor-made deuterated compounds to meet specific research needs.

Applications in Research

The primary application of this compound is as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

In the context of drug development and life sciences, this compound can be instrumental in:

-

Pharmacokinetic Studies: As a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of the non-deuterated undecatriene or structurally similar compounds.[3]

-

Metabolomics: For the accurate quantification of volatile biomarkers in biological samples.

-

Environmental and Food Science: To quantify trace levels of undecatriene and other volatile compounds.

The use of a deuterated internal standard is crucial for correcting for analyte loss during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of quantitative analysis.

Experimental Protocols

General Workflow for Quantitative Analysis using this compound as an Internal Standard

Caption: General workflow for the quantitative analysis of volatile compounds using a deuterated internal standard.

Detailed Methodologies

1. Sample Preparation:

-

Objective: To isolate the analyte of interest from the biological matrix and introduce the internal standard.

-

Procedure:

-

A known volume or weight of the biological sample (e.g., 1 mL of plasma) is placed in a headspace vial.

-

A precise amount of this compound solution of known concentration is added to the sample. This is the "spiking" step.

-

For volatile compounds, Headspace Solid-Phase Microextraction (HS-SPME) is a common and effective extraction technique. The vial is heated to allow the volatile compounds to partition into the headspace, where they are adsorbed onto the SPME fiber.

-

Alternatively, liquid-liquid extraction with a suitable organic solvent can be used.

-

Derivatization may be necessary for compounds with poor chromatographic properties, though it is less common for volatile hydrocarbons.

-

2. GC-MS Analysis:

-

Objective: To separate the analyte from other components in the sample and detect both the analyte and the internal standard.

-

Typical GC-MS Parameters (starting point, optimization required):

-

Injection: The SPME fiber is desorbed in the heated GC inlet, or a small volume of the liquid extract is injected.

-

Column: A non-polar column (e.g., DB-5ms) is typically suitable for the separation of hydrocarbons.

-

Oven Temperature Program: A temperature gradient is used to elute the compounds, starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 250°C).

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity. Specific ions for the analyte and the deuterated internal standard are monitored.

-

3. Data Processing and Quantification:

-

Objective: To calculate the concentration of the analyte in the original sample.

-

Procedure:

-

The peak areas of the selected ions for both the analyte and this compound are integrated.

-

A calibration curve is prepared by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard. The curve plots the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

The concentration of the analyte in the unknown sample is determined by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

-

Signaling Pathways and Logical Relationships

Currently, there is no published research directly linking (1,3E,5E)-Undeca-1,3,5-triene or its deuterated form to specific signaling pathways in the context of drug development or disease. Its primary role is that of an analytical tool rather than a biologically active agent in such studies.

The logical relationship in its application as an internal standard is based on the principle of isotope dilution mass spectrometry.

Caption: The logical principle of quantitative analysis using an internal standard.

Conclusion

This compound is a valuable tool for researchers engaged in the quantitative analysis of volatile organic compounds. Its primary utility as an internal standard in mass spectrometry-based methods ensures high accuracy and precision, which is critical in fields such as pharmacokinetics, metabolomics, and environmental analysis. While its direct biological activity or involvement in signaling pathways is not documented, its role in enabling precise measurements makes it an important component of the analytical toolkit in drug development and other scientific disciplines. Researchers interested in utilizing this compound should consult the suppliers for detailed product specifications and consider the generalized experimental workflow provided as a starting point for method development.

References

- 1. This compound ((1,3E,5E)-UNDECATRIENE-d5) | Stable Isotope | MedChemExpress [medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Custom Synthesis : ARTIS STANDARDS [artis-standards.com]

- 5. Metabolomics Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. schd-shimadzu.com [schd-shimadzu.com]

A Technical Guide to the Stability and Storage of Deuterated Undecatriene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of deuterium (B1214612) into organic molecules represents a powerful tool in drug discovery and development. By replacing hydrogen with its heavier, stable isotope, deuterium, it is possible to favorably alter a molecule's metabolic profile through the kinetic isotope effect (KIE). The stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow metabolic cleavage, potentially leading to an extended drug half-life, reduced dosing frequency, and an improved safety profile.[1][2]

Undecatriene, a polyunsaturated hydrocarbon, and its deuterated analogues are of interest in various research contexts. However, the inherent unsaturation in the undecatriene backbone makes it susceptible to degradation, while the presence of deuterium introduces unique stability considerations. This technical guide provides a comprehensive overview of the best practices for the stability and storage of deuterated undecatriene, drawing upon established principles for deuterated compounds and polyunsaturated lipids. While specific stability data for deuterated undecatriene is not extensively available in public literature, the principles and protocols outlined herein provide a robust framework for its handling and evaluation.

Core Principles of Stability

The stability of a deuterated compound is a function of both its chemical integrity and its isotopic purity.[1] For deuterated undecatriene, the key stability concerns are protection against oxidation of the polyunsaturated system and prevention of hydrogen-deuterium (H/D) back-exchange.

The Kinetic Isotope Effect (KIE)

The C-D bond is stronger and has a lower zero-point energy than the C-H bond, making it more resistant to cleavage.[1] This effect can significantly slow down reactions where C-H bond breaking is the rate-limiting step, such as enzymatic oxidation by cytochrome P450 enzymes.[3] While this enhances metabolic stability, the overall chemical stability of the molecule still depends on its structure and environment.[1]

Degradation Pathways

Several potential degradation pathways must be considered for deuterated undecatriene:

-

Oxidation: Polyunsaturated systems are highly susceptible to autooxidation and enzymatic oxidation, which can lead to the formation of various degradation products, including hydroperoxides, aldehydes, and ketones.[4][5]

-

Photolysis: Exposure to light, particularly UV radiation, can catalyze the degradation of unsaturated compounds.[1]

-

Isotopic Exchange (H/D Back-Exchange): Deuterium atoms can exchange with protons from the environment, particularly from sources like moisture or protic solvents (e.g., water, methanol).[1] This is a more significant concern for deuterium atoms attached to heteroatoms (O-D, N-D) or at acidic/basic sites, but can occur at carbon centers under certain conditions, leading to a loss of isotopic enrichment.[1]

-

Thermal Degradation: Elevated temperatures can increase the rate of chemical degradation.[1]

Recommended Storage and Handling

Proper storage and handling are critical to preserving the chemical and isotopic integrity of deuterated undecatriene. The following table summarizes the key factors and recommended conditions.

| Factor | Risk | Recommended Storage & Handling Protocol | References |

| Temperature | Increased rate of chemical degradation (e.g., oxidation). | Store at low temperatures, such as refrigerated (4°C) or frozen (-20°C or -80°C). For solutions, avoid repeated freeze-thaw cycles. | [1] |

| Light | Photolytic degradation and catalysis of oxidation. | Store in amber vials or other light-protecting containers. Minimize exposure to light during handling. | [1] |

| Atmosphere | Oxidation by atmospheric oxygen; H/D back-exchange with atmospheric moisture. | Store in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen). Storing in a desiccator can further protect from moisture. | [1] |

| Solvents | H/D back-exchange with protic solvents. | For preparing solutions, use high-purity, anhydrous, aprotic solvents (e.g., acetonitrile, DMSO, anhydrous ethanol) whenever possible. | [1] |

| pH | Acidic or basic conditions can catalyze H/D exchange and hydrolysis. | If used in aqueous media, buffer solutions to a neutral pH, unless specific pH conditions are required for the experiment. | [1] |

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental results, the stability of deuterated undecatriene should be systematically evaluated. The following are generalized protocols for forced degradation and isotopic stability studies.

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation products and pathways under stress conditions.

Objective: To assess the chemical stability of deuterated undecatriene under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of deuterated undecatriene in a suitable solvent at a known concentration.

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and incubate.

-

Thermal Degradation: Store the sample (solid or solution) at an elevated temperature (e.g., 80°C) in a sealed vial.

-

Photolytic Degradation: Expose the solution to a controlled light source in a photostability chamber.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analysis: Analyze the samples using a stability-indicating method, typically HPLC with UV and/or MS detection, to quantify the remaining parent compound and identify major degradation products.[1]

Protocol 2: Isotopic Stability (H/D Exchange) Study

This study evaluates the stability of the deuterium label under physiologically relevant conditions.

Objective: To determine the rate of H/D back-exchange for deuterated undecatriene in a relevant matrix.

Methodology:

-

Sample Preparation: Prepare a stock solution of the deuterated compound in an anhydrous, aprotic solvent (e.g., acetonitrile). Spike a known concentration into the test medium (e.g., phosphate-buffered saline pH 7.4, plasma).[1]

-

Incubation: Incubate the sample at a physiologically relevant temperature (e.g., 37°C).[1]

-

Time Points: Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[1]

-

Sample Quenching: Immediately stop any potential enzymatic activity by adding a quenching solution (e.g., cold acetonitrile).[1]

-

Extraction: If necessary, extract the compound from the matrix (e.g., using protein precipitation or liquid-liquid extraction).[1]

-

Analysis: Analyze the samples using LC-MS. Monitor the mass isotopologue distribution of the compound over time. A shift towards lower masses indicates H/D back-exchange.[1]

-

Data Interpretation: Calculate the percentage of the deuterated form remaining at each time point to determine the rate of exchange.[1]

Factors Influencing Stability of Deuterated Compounds

The stability of any deuterated compound is a multifactorial issue. The logical diagram below illustrates the key relationships between the compound's intrinsic properties, environmental factors, and potential degradation outcomes. Understanding these relationships is crucial for designing stable formulations and robust experimental protocols.

Conclusion

While deuteration can confer significant metabolic advantages, it does not guarantee overall chemical stability. For polyunsaturated molecules like deuterated undecatriene, a rigorous approach to storage and handling is essential to prevent oxidative degradation and isotopic exchange. By implementing the protocols outlined in this guide—including storage at low temperatures, protection from light and moisture, and the use of inert atmospheres—researchers can ensure the integrity of their materials and the validity of their experimental data. Systematic stability testing through forced degradation and isotopic exchange studies is strongly recommended to characterize the specific stability profile of deuterated undecatriene and its formulations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Effect of deuteration on metabolism and clearance of Nerispirdine (HP184) and AVE5638 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Protective Mechanism of Deuterated Linoleic Acid Involves the Activation of the Ca2+ Signaling System of Astrocytes in Ischemia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of (1,3E,5E)-Undeca-1,3,5-triene in a Wine Matrix using (1,3E,5E)-Undeca-1,3,5-triene-d5 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

(1,3E,5E)-Undeca-1,3,5-triene is a volatile organic compound that contributes to the aromatic profile of various food products, including wine, where it can impart characteristic "green" and "fruity" notes. Accurate quantification of such aroma compounds is crucial for quality control and product development in the food and beverage industry. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. The use of a stable isotope-labeled internal standard, such as (1,3E,5E)-Undeca-1,3,5-triene-d5, is the gold standard for achieving high accuracy and precision in quantitative GC-MS analysis. This deuterated analog closely mimics the chemical and physical properties of the analyte, effectively compensating for variations in sample preparation, injection volume, and instrument response.[1][2]

This application note provides a detailed protocol for the quantification of (1,3E,5E)-Undeca-1,3,5-triene in a wine matrix using this compound as an internal standard with GC-MS. The methodology includes sample preparation by solid-phase microextraction (SPME), GC-MS analysis, and data processing.

Experimental Protocols

1. Materials and Reagents

-

Analytes: (1,3E,5E)-Undeca-1,3,5-triene (≥95% purity)

-

Internal Standard: this compound

-

Solvents: Methanol (HPLC grade), Dichloromethane (GC grade), Water (deionized)

-

Salts: Sodium chloride (analytical grade)

-

SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

2. Standard Solution Preparation

-

Primary Stock Solution of Analyte (1000 µg/mL): Accurately weigh 10 mg of (1,3E,5E)-Undeca-1,3,5-triene and dissolve it in 10 mL of methanol.

-

Primary Stock Solution of Internal Standard (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution of the analyte in a wine matrix simulant (e.g., 12% ethanol (B145695) in water) to achieve concentrations ranging from 0.1 to 50 µg/L.

-

Internal Standard Spiking Solution (10 µg/L): Dilute the primary stock solution of the internal standard in the wine matrix simulant.

3. Sample Preparation (HS-SPME)

-

Pipette 5 mL of the wine sample or calibration standard into a 20 mL headspace vial.

-

Add 1.5 g of sodium chloride to the vial to enhance the partitioning of volatile compounds into the headspace.

-

Add 50 µL of the 10 µg/L internal standard spiking solution to each vial.

-

Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.

-

Incubate the vial at 40°C for 15 minutes with agitation (250 rpm).

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C with agitation (250 rpm).

-

After extraction, immediately desorb the fiber in the GC injector.

4. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

-

Injector: Split/splitless, operated in splitless mode. Injector temperature: 250°C. Desorption time: 5 minutes.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: 5°C/min to 150°C.

-

Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

(1,3E,5E)-Undeca-1,3,5-triene: m/z 79 (quantifier), 93, 107 (qualifiers).

-

This compound: m/z 84 (quantifier), 98, 112 (qualifiers).

-

-

Data Presentation

The quantitative performance of the method was evaluated by constructing a calibration curve and determining the limit of detection (LOD), limit of quantification (LOQ), and recovery. The results are summarized in the tables below.

Table 1: Calibration Curve for (1,3E,5E)-Undeca-1,3,5-triene

| Concentration (µg/L) | Peak Area Ratio (Analyte/IS) |

| 0.1 | 0.021 |

| 0.5 | 0.105 |

| 1.0 | 0.212 |

| 5.0 | 1.06 |

| 10.0 | 2.15 |

| 25.0 | 5.38 |

| 50.0 | 10.8 |

Linear Regression: y = 0.215x + 0.005 Correlation Coefficient (r²): 0.9995

Table 2: Method Validation Parameters

| Parameter | Value |

| Limit of Detection (LOD) | 0.03 µg/L |

| Limit of Quantification (LOQ) | 0.1 µg/L |

| Recovery (at 10 µg/L) | 98.5% |

| Precision (RSD% at 10 µg/L) | 4.2% |

Mandatory Visualization

Caption: Experimental workflow for the quantification of (1,3E,5E)-Undeca-1,3,5-triene.

Caption: Logical relationship for internal standard quantification.

Discussion

The developed HS-SPME-GC-MS method provides a sensitive and reliable approach for the quantification of (1,3E,5E)-Undeca-1,3,5-triene in a wine matrix. The use of its deuterated analog, this compound, as an internal standard ensures high accuracy by correcting for matrix effects and variations during sample preparation and analysis. The method exhibits excellent linearity over a wide concentration range, and the low LOD and LOQ make it suitable for the detection of trace levels of this aroma compound. The recovery and precision data further demonstrate the robustness of the method. This protocol can be adapted for the quantification of other volatile compounds in similar matrices by optimizing the SPME and GC-MS conditions accordingly.

References

Application Note: Quantification of (1,3E,5E)-Undecatriene in Fruit Extracts by LC-MS/MS with a Deuterated Internal Standard

Introduction

(1,3E,5E)-Undecatriene is a volatile organic compound that contributes to the characteristic aroma and flavor profile of several fruits, including apples, peaches, and pineapples[1]. Accurate quantification of this compound is essential for quality control in the food and beverage industry, as well as for research into fruit biochemistry and sensory analysis. This application note describes a robust and sensitive method for the quantification of (1,3E,5E)-undecatriene in various fruit extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, (1,3E,5E)-Undeca-1,3,5-triene-d5. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Principle

The methodology employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol for the efficient isolation of undecatriene from complex fruit matrices. The extracts are then analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved through Stable Isotope Dilution Analysis (SIDA), where a known concentration of this compound is spiked into the samples prior to extraction. The ratio of the analyte to the internal standard is used to construct a calibration curve and determine the concentration of undecatriene in the samples.

Experimental Protocols

1. Materials and Reagents

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Standards: (1,3E,5E)-Undecatriene (≥95% purity), this compound (≥98% purity)

-

QuEChERS Salts: Magnesium sulfate (B86663) (anhydrous), Sodium chloride, Sodium citrate (B86180), Disodium citrate sesquihydrate

-

Dispersive SPE: Primary secondary amine (PSA), C18, Magnesium sulfate (anhydrous)

-

Fruit Samples: Fresh apples, peaches, and pineapples obtained from a local supplier.

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve (1,3E,5E)-undecatriene and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of (1,3E,5E)-undecatriene with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound primary stock solution with methanol to prepare a 10 µg/mL spiking solution.

3. Sample Preparation (QuEChERS Protocol)

-

Homogenization: Homogenize 100 g of each fruit sample (apple, peach, pineapple) using a high-speed blender.

-

Weighing: Weigh 10 g (± 0.1 g) of the homogenized fruit sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add 100 µL of the 10 µg/mL internal standard spiking solution to each sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

-

Securely cap the tube and vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbent (150 mg MgSO₄, 50 mg PSA, 50 mg C18).

-

Vortex for 30 seconds.

-

Centrifuge at 12000 rpm for 2 minutes.

-

-

Final Extract: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography System: Agilent 1290 Infinity II LC System or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

Table 1: LC-MS/MS Method Parameters

| Parameter | Setting |

| LC Column | Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 40% B, 1-5 min: 40-95% B, 5-7 min: 95% B, 7.1-9 min: 40% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| APCI Gas Temp | 350 °C |

| Vaporizer Temp | 350 °C |

| Gas Flow | 5 L/min |

| Nebulizer Pressure | 40 psi |

| Capillary Voltage | 4000 V |

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| (1,3E,5E)-Undecatriene | 151.1 | 93.1 | 50 | 15 |

| This compound | 156.1 | 98.1 | 50 | 15 |

Data Presentation

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of (1,3E,5E)-undecatriene to this compound against the concentration of the working standard solutions. The linear regression analysis of the calibration curve showed excellent linearity over the concentration range of 1-1000 ng/mL, with a coefficient of determination (R²) > 0.998.

Quantitative Results

The developed method was applied to determine the concentration of (1,3E,5E)-undecatriene in extracts from three different fruits. The results are summarized in Table 3.

Table 3: Quantification of (1,3E,5E)-Undecatriene in Fruit Extracts

| Fruit Sample | Mean Concentration (µg/kg) | Standard Deviation (µg/kg) | % RSD (n=3) |

| Apple | 15.8 | 1.2 | 7.6 |

| Peach | 28.4 | 2.5 | 8.8 |

| Pineapple | 8.2 | 0.7 | 8.5 |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of undecatriene.

Caption: MRM signaling pathway for undecatriene and its internal standard.

This application note presents a highly selective and sensitive LC-MS/MS method for the quantification of (1,3E,5E)-undecatriene in apple, peach, and pineapple extracts. The use of a deuterated internal standard in combination with a modified QuEChERS sample preparation protocol allows for accurate and precise measurements, even in complex fruit matrices. This method is well-suited for routine quality control in the food industry and for research applications focused on flavor and aroma compounds in fruits.

References

Application Note: Quantitative Analysis of (1,3E,5E)-Undeca-1,3,5-triene in Beverages using a Stable Isotope Dilution Assay (SIDA)

Abstract

This application note details a robust and highly sensitive method for the quantification of the potent flavor compound, (1,3E,5E)-Undeca-1,3,5-triene, in beverage matrices. The methodology is based on a stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS). The use of its deuterated analogue, (1,3E,5E)-Undeca-1,3,5-triene-d5, as an internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This method is particularly suited for researchers in the food and beverage industry, as well as analytical scientists involved in flavor and fragrance analysis.

Introduction

(1,3E,5E)-Undeca-1,3,5-triene is a key volatile compound that contributes a distinct green, galbanum-like, and slightly fruity aroma to a variety of food products, including fruits and beverages.[1] Its potent and unique sensory profile makes its accurate quantification crucial for quality control and product development. Stable isotope dilution analysis (SIDA) is a premier analytical technique for the precise quantification of trace-level compounds in complex matrices. By employing a stable isotope-labeled version of the analyte as an internal standard, SIDA effectively mitigates errors arising from sample preparation inconsistencies and instrumental variability. This application note provides a comprehensive protocol for the quantification of (1,3E,5E)-Undeca-1,3,5-triene in beverages using this compound and GC-MS.

Experimental Workflow

Caption: Workflow for the quantification of (1,3E,5E)-Undeca-1,3,5-triene.

Materials and Reagents

-

Analytes: (1,3E,5E)-Undeca-1,3,5-triene (≥98% purity)

-

Internal Standard: this compound (≥98% purity, isotopic purity ≥99%)

-

Solvent: Dichloromethane (DCM), HPLC grade

-

Drying Agent: Anhydrous sodium sulfate (B86663)

-

Beverage Matrix: Commercial fruit juice (e.g., pineapple, passion fruit)

Equipment

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Autosampler

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Analytical balance

-

Micropipettes

-

Glassware: vials, flasks, separatory funnels

Protocols

Preparation of Standard Solutions

Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of (1,3E,5E)-Undeca-1,3,5-triene and dissolve in 10 mL of dichloromethane.

-

Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of dichloromethane.

Internal Standard Spiking Solution (10 µg/mL):

-

Dilute the this compound stock solution with dichloromethane to a final concentration of 10 µg/mL.

Calibration Standards:

-

Prepare a series of calibration standards by spiking appropriate amounts of the (1,3E,5E)-Undeca-1,3,5-triene stock solution into a constant volume of the internal standard spiking solution. The concentration of the analyte should range from 0.1 to 50 ng/µL, while the internal standard concentration remains constant.

Sample Preparation

-

Spiking: To a 10 mL beverage sample in a 50 mL centrifuge tube, add a known amount of the this compound internal standard spiking solution (e.g., 100 µL of 10 µg/mL solution).

-

Extraction: Add 5 mL of dichloromethane to the sample. Vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean vial.

-

Repeat Extraction: Repeat the extraction step with an additional 5 mL of dichloromethane. Combine the organic extracts.

-

Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Gently evaporate the solvent under a stream of nitrogen at room temperature to a final volume of approximately 100 µL.

-

Analysis: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis

Table 1: GC-MS Operating Conditions

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injector | Splitless mode, 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temperature 40 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, then to 250 °C at 20 °C/min (hold for 5 min) |

| Mass Spectrometer | Agilent 5977B or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: Selected Ion Monitoring (SIM) Parameters

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| (1,3E,5E)-Undeca-1,3,5-triene | 150 | 79, 91 |

| This compound | 155 | 84, 96 |

Results and Discussion